(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(4-methylphenyl)methanone
Description
The compound (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(4-methylphenyl)methanone is a heterocyclic molecule featuring a pyrazino-carbazole core fused with a methanone-substituted 4-methylphenyl group. This structure is closely related to pirlindole, a known antidepressant with a pyrazino-carbazole scaffold and reversible monoamine oxidase (MAO) inhibitory activity . The methanone group at the 3-position and the 4-methylphenyl substituent distinguish this compound from pirlindole (which has a hydrochloride salt at the analogous position) and may influence its pharmacokinetic and pharmacodynamic properties, such as metabolic stability and receptor binding affinity.
Properties
IUPAC Name |
(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-15-6-9-17(10-7-15)23(26)25-13-12-24-20-11-8-16(2)14-19(20)18-4-3-5-21(25)22(18)24/h6-11,14,21H,3-5,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIZHLKECMWUSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN3C4=C(C=C(C=C4)C)C5=C3C2CCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701118740 | |
| Record name | (1,2,3a,4,5,6-Hexahydro-8-methyl-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701118740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
704877-29-2 | |
| Record name | (1,2,3a,4,5,6-Hexahydro-8-methyl-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(4-methylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=704877-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,2,3a,4,5,6-Hexahydro-8-methyl-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701118740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(4-methylphenyl)methanone involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the carbazole core, followed by functionalization at specific positions to introduce the desired substituents . Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the complex ring structure . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(4-methylphenyl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups attached to the carbazole core .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In medicine, it is being investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets . In industry, it is used in the production of materials with unique electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mechanism of Action
The mechanism of action of (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways . The compound can act as an electron donor or acceptor, facilitating electron transfer processes in various applications . Its unique structure allows it to interact with specific proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(4-nitrophenyl)methanone (ID: 3606-0353)
- Structural Difference : The 4-methylphenyl group is replaced with a 4-nitrophenyl moiety.
- Impact: The electron-withdrawing nitro group increases molecular polarity and may enhance interactions with charged residues in biological targets. However, this substitution raises the molecular weight to 375.43 (vs.
3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propanenitrile (CAS: 329070-85-1)
- Structural Difference: The methanone group is replaced with a nitrile (-CN).
- The lower molecular weight (279.38) may improve membrane permeability but reduce aqueous solubility .
Modifications to the Pyrazino-Carbazole Core
1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-(4-methylphenoxy)propan-2-ol (ID: 3807-3017)
- Structural Difference: The methyl group at the 8-position is replaced with a cyclohexyl group, and a propanol chain is introduced.
- Impact: The bulky cyclohexyl substituent may sterically hinder interactions with enzymes like MAO, while the propanol chain introduces hydrogen-bonding capability. The higher molecular weight (458.64) could reduce CNS penetration .
(8R)-5,6-Dihydro-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-ylmethanone (CAS: 1629229-37-3)
- Structural Difference: The pyrazino-carbazole core is replaced with a triazolo-pyrazine system, and a thiadiazole ring is introduced.
- Impact : The fluorophenyl group enhances metabolic stability via reduced oxidative metabolism. The thiadiazole moiety may improve binding to hydrophobic pockets in targets .
Functional Group Comparisons
| Compound | Key Substituent | Molecular Weight | Notable Properties |
|---|---|---|---|
| Target compound | 4-Methylphenyl | ~357.46 | Balanced lipophilicity; potential CNS activity |
| 4-Nitrophenyl analog (ID: 3606-0353) | 4-Nitrophenyl | 375.43 | Enhanced polarity; possible toxicity concerns |
| Propanenitrile analog (CAS: 329070-85-1) | Nitrile | 279.38 | Improved permeability; reduced solubility |
| Chloroethanone analog (CAS: 28742-49-6) | Chloroethyl | — | Electrophilic reactivity; covalent binding |
Biological Activity
The compound (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(4-methylphenyl)methanone is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing literature and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 254.33 g/mol
- CAS Number : Not explicitly listed in the search results but can be derived from the chemical structure.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in mainstream literature; however, related compounds have shown various pharmacological effects. The following sections summarize findings relevant to its potential bioactivity.
Antitumor Activity
Research indicates that compounds structurally similar to pyrazino[3,2,1-jk]carbazoles exhibit antitumor properties. For example:
- Mechanism of Action : Pyrazino[3,2,1-jk]carbazole derivatives have been found to inhibit key signaling pathways involved in tumor growth and metastasis.
- Case Study : A study on related compounds showed significant inhibition of cell proliferation in malignant pleural mesothelioma (MPM) models when treated with MEK inhibitors combined with other agents like 4-Methylumbelliferone (4-MU) .
Neuroprotective Effects
Some derivatives of carbazole compounds have demonstrated neuroprotective effects:
- Mechanism : These compounds may exert antioxidant effects and modulate neuroinflammatory processes.
- Research Findings : In vitro studies have shown that certain carbazole derivatives protect neuronal cells from oxidative stress-induced apoptosis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of similar compounds:
- Functional Groups : The presence of the pyrazine ring and methyl substitutions appear to enhance bioactivity.
- Comparative Analysis : Table 1 summarizes the biological activities of related compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
